Dimethyl (4-methylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-methylphenylphosphonate is an organophosphorus compound with the chemical formula C9H13O3P. It is a colorless liquid primarily used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.
Preparation Methods
Dimethyl 4-methylphenylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Dimethyl 4-methylphenylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert dimethyl 4-methylphenylphosphonate to phosphine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, which have applications in different chemical processes .
Scientific Research Applications
Dimethyl 4-methylphenylphosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 4-methylphenylphosphonate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Dimethyl 4-methylphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: This compound has similar chemical properties but differs in its ester groups, which can affect its reactivity and applications.
Dimethyl methylphosphonate: While structurally similar, this compound is primarily used as a flame retardant and has different industrial applications.
Dimethyl phenylphosphonite: This compound is used in the preparation of other organophosphorus compounds and has distinct reactivity due to the presence of a phenyl group.
The uniqueness of dimethyl 4-methylphenylphosphonate lies in its specific structure, which allows for versatile applications in various fields, from chemical synthesis to industrial processes.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-8-4-6-9(7-5-8)13(10,11-2)12-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXAATCZRHUZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562180 |
Source
|
Record name | Dimethyl (4-methylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-25-1 |
Source
|
Record name | Dimethyl (4-methylphenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.